

Application Notes and Protocols: TG100572 for HUVEC Proliferation

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Compound of Interest

Compound Name: TG 100801

Cat. No.: B1682778

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These application notes provide a comprehensive guide to utilizing TG100572, a multi-targeted kinase inhibitor, for modulating the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). This document includes quantitative data on its efficacy, detailed experimental protocols, and a description of the underlying signaling pathways.

Introduction

TG100572 is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases and Src family kinases. Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFR β), as well as Src family kinases such as Src, Fyn, and Lyn. [1] By inhibiting these key regulators of angiogenesis, TG100572 effectively suppresses the proliferation and survival of endothelial cells, making it a valuable tool for research in anti-angiogenic therapies.

Data Presentation

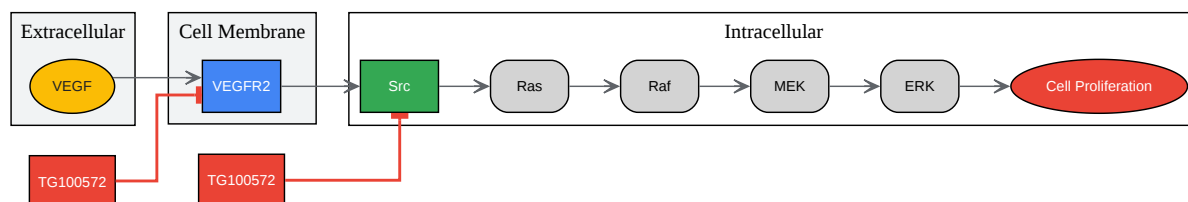
The primary effect of TG100572 on HUVECs is the inhibition of proliferation. The half-maximal effective concentration (ED50) for this inhibition has been determined to be approximately 610 ± 71 nM.[1] Below is a representative table illustrating the dose-dependent effect of TG100572 on HUVEC proliferation, as would be determined by a standard proliferation assay (e.g., MTT or CyQUANT).

TG100572 Concentration (nM)	HUVEC Proliferation (% of Control)	Standard Deviation
0 (Control)	100%	± 5.0%
10	95%	± 4.8%
50	85%	± 6.2%
100	70%	± 5.5%
500	55%	± 4.9%
610 (ED50)	50%	± 3.8%
1000	35%	± 4.1%
5000	15%	± 3.2%

Note: The data in this table are illustrative and serve to represent a typical dose-response relationship based on the known ED50 value. Actual results may vary depending on experimental conditions.

Signaling Pathway

TG100572 exerts its anti-proliferative effects on HUVECs by blocking key signaling pathways initiated by growth factors like VEGF. Upon binding of VEGF to its receptor, VEGFR2, a signaling cascade is initiated that involves the activation of Src kinases and downstream effectors like the Ras-Raf-MEK-ERK pathway, ultimately leading to cell proliferation. TG100572 inhibits this process at two critical junctures: the VEGFR2 receptor itself and the downstream Src family kinases.



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TG100572 Inhibition of VEGF Signaling Pathway

Experimental Protocols

HUVEC Proliferation Assay (MTT Method)

This protocol outlines the measurement of HUVEC proliferation in response to TG100572 using a colorimetric MTT assay.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- TG100572 (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)

- 96-well cell culture plates
- Microplate reader

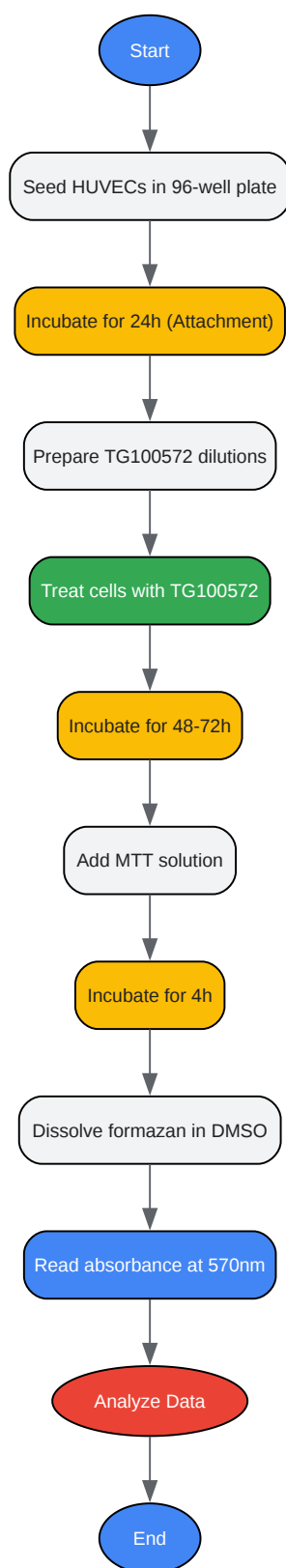
Procedure:

- Cell Seeding:
 - Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO₂.
 - Harvest sub-confluent HUVECs using Trypsin-EDTA and resuspend in fresh EGM-2 medium.
 - Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
 - Incubate the plate for 24 hours to allow for cell attachment.
- Treatment with TG100572:
 - Prepare serial dilutions of TG100572 in EGM-2 medium from a concentrated stock solution. Ensure the final DMSO concentration in all wells (including control) is less than 0.1%.
 - After 24 hours of cell attachment, carefully remove the medium from each well.
 - Add 100 µL of the prepared TG100572 dilutions to the respective wells. For the control wells, add 100 µL of medium with the same final DMSO concentration.
 - Incubate the plate for 48 to 72 hours.
- MTT Assay:
 - After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate the percentage of cell proliferation relative to the control (DMSO-treated) cells.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HUVEC proliferation assay.



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References

- 1. medchemexpress.com [medchemexpress.com]
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